molecular formula C15H13BrClNO2 B1608069 4-Methoxybenzyl 5-bromo-2-chlorobenzamide CAS No. 701255-27-8

4-Methoxybenzyl 5-bromo-2-chlorobenzamide

Cat. No. B1608069
CAS RN: 701255-27-8
M. Wt: 354.62 g/mol
InChI Key: UGBPFPJQRDBYHO-UHFFFAOYSA-N
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Description

4-Methoxybenzyl 5-bromo-2-chlorobenzamide (MBBC) is a benzamide derivative with a wide range of applications in the scientific research field . It is a white crystalline powder with a molecular weight of 354.63 g/mol . MBBC has been used in a variety of research studies for its unique properties, including its ability to form strong covalent bonds with other molecules, its ability to act as a catalyst, and its ability to act as a substrate for various enzymes.


Molecular Structure Analysis

The molecular structure of 4-Methoxybenzyl 5-bromo-2-chlorobenzamide is represented by the linear formula C15H13BrClNO2 . The InChI code is 1S/C15H13BrClNO2/c1-20-12-5-2-10(3-6-12)9-18-15(19)13-8-11(16)4-7-14(13)17/h2-8H,9H2,1H3,(H,18,19) . The canonical SMILES representation is COC1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)Br)Cl .


Physical And Chemical Properties Analysis

4-Methoxybenzyl 5-bromo-2-chlorobenzamide is a white crystalline powder with a melting point of 162-164°C. Its molecular weight is 354.63 g/mol .

Scientific Research Applications

Photodynamic Therapy for Cancer

The development of new photosensitizers for photodynamic therapy (PDT) represents a critical area of research. A study introduced zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups, showcasing their excellent fluorescence properties and high singlet oxygen quantum yield. These characteristics are pivotal for Type II photosensitizers in treating cancer through photodynamic therapy, highlighting the compound's potential in medical research and cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Oligoribonucleotides

The 4-methoxybenzyl group has been utilized as a new protecting group for the 2′-hydroxyl group of adenosine in the synthesis of oligoribonucleotides. This approach facilitated the synthesis via the phosphotriester method, showcasing the group's utility in nucleic acid chemistry. The ease of deprotection highlights its potential in streamlining the synthesis of complex biological molecules (Takaku & Kamaike, 1982).

Safety and Hazards

When handling 4-Methoxybenzyl 5-bromo-2-chlorobenzamide, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .

properties

IUPAC Name

5-bromo-2-chloro-N-[(4-methoxyphenyl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNO2/c1-20-12-5-2-10(3-6-12)9-18-15(19)13-8-11(16)4-7-14(13)17/h2-8H,9H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBPFPJQRDBYHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366987
Record name 4-METHOXYBENZYL 5-BROMO-2-CHLOROBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxybenzyl 5-bromo-2-chlorobenzamide

CAS RN

701255-27-8
Record name 4-METHOXYBENZYL 5-BROMO-2-CHLOROBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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